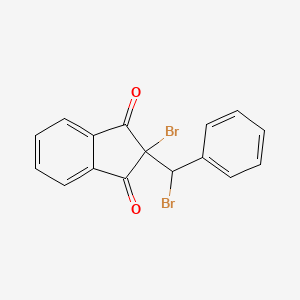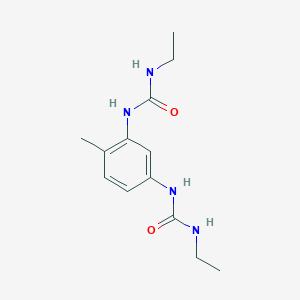
1,1'-(4-Methyl-1,3-phenylene)bis(3-ethylurea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.33 g/mol It is a derivative of urea, featuring a phenylene group substituted with methyl and ethylurea groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methyl-1,3-phenylenediamine} + 2 \text{Ethyl isocyanate} \rightarrow \text{1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea)} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to optimize the yield .
Industrial Production Methods
Industrial production of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
相似化合物的比较
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) can be compared with other similar compounds such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea): Contains methyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-benzylurea): Features benzyl groups instead of ethyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variation in substituent groups.
属性
CAS 编号 |
25635-03-4 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
1-ethyl-3-[3-(ethylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C13H20N4O2/c1-4-14-12(18)16-10-7-6-9(3)11(8-10)17-13(19)15-5-2/h6-8H,4-5H2,1-3H3,(H2,14,16,18)(H2,15,17,19) |
InChI 键 |
KXIZTLVQHOBRKM-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


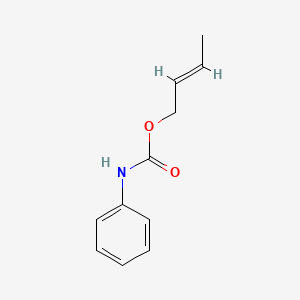
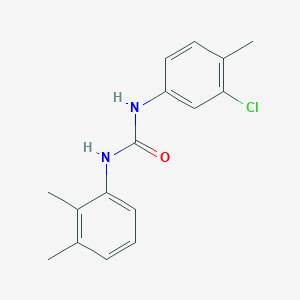
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)

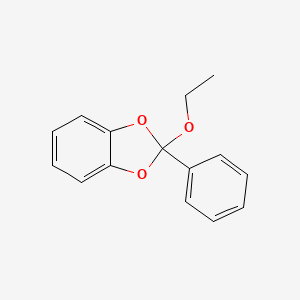
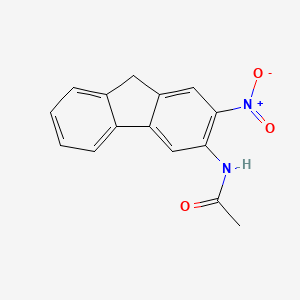
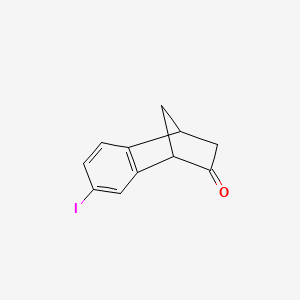
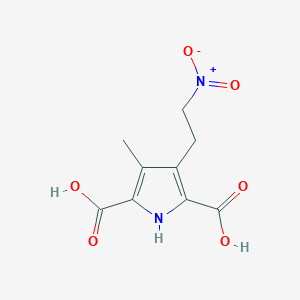
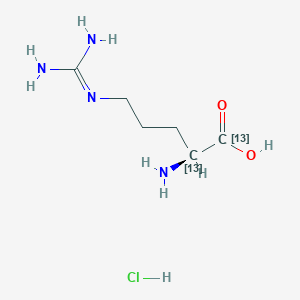
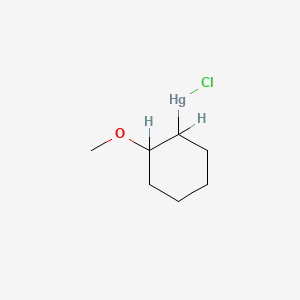
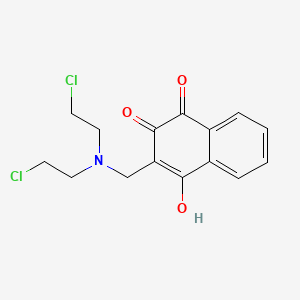
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
